molecular formula Ac B1199940 Actinium-225 CAS No. 14265-85-1

Actinium-225

Cat. No.: B1199940
CAS No.: 14265-85-1
M. Wt: 225.02323 g/mol
InChI Key: QQINRWTZWGJFDB-YPZZEJLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Actimab-M is a targeted radiotherapy compound developed by Actinium Pharmaceuticals. It is designed to treat multiple myeloma, a type of blood cancer. Actimab-M consists of a monoclonal antibody that targets the CD33 antigen, which is conjugated with the alpha-particle emitter Actinium-225. This combination allows for precise targeting and destruction of cancer cells while minimizing damage to surrounding healthy tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Actimab-M is synthesized by conjugating a CD33-targeting monoclonal antibody with Actinium-225. The process involves several steps:

    Antibody Production: The monoclonal antibody is produced using hybridoma technology or recombinant DNA technology.

    Conjugation: The antibody is chemically linked to this compound using a chelator that binds the radioactive isotope to the antibody.

    Purification: The conjugated product is purified to remove any unbound this compound and other impurities.

Industrial Production Methods

The industrial production of Actimab-M involves large-scale cell culture for antibody production, followed by the conjugation and purification processes. The production must adhere to strict regulatory standards to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Actimab-M primarily undergoes radiolytic reactions due to the presence of Actinium-225. These reactions result in the emission of alpha particles, which cause double-strand breaks in the DNA of targeted cancer cells .

Common Reagents and Conditions

    Chelators: Used to bind this compound to the antibody.

    Buffers: Maintain the pH during the conjugation process.

    Radiolytic Stabilizers: Prevent degradation of the compound during storage and use.

Major Products Formed

The primary product of Actimab-M’s radiolytic reactions is the destruction of cancer cells through DNA damage. This leads to cell death and a reduction in tumor size .

Scientific Research Applications

Actimab-M has several scientific research applications, particularly in the field of oncology:

Mechanism of Action

Actimab-M exerts its effects through the following mechanisms:

Properties

CAS No.

14265-85-1

Molecular Formula

Ac

Molecular Weight

225.02323 g/mol

IUPAC Name

actinium-225

InChI

InChI=1S/Ac/i1-2

InChI Key

QQINRWTZWGJFDB-YPZZEJLDSA-N

Isomeric SMILES

[225Ac]

SMILES

[Ac]

Canonical SMILES

[Ac]

Synonyms

225Ac radioisotope
Ac-225 radioisotope
Actinium-225

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.